![molecular formula C25H15Cl4NO4 B1264991 2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid](/img/structure/B1264991.png)
2-[(2,6-Dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid
説明
2-[(2,6-dichlorobenzoyl)oxy]-3-[2-(2,6-dichlorophenyl)-6-quinolyl]propanoic acid is a member of quinolines, a dichlorobenzene, a monocarboxylic acid and a carboxylic ester. It contains a 2,6-dichlorobenzoyl group. It derives from a rac-lactic acid.
科学的研究の応用
Carbonyl Reductase Inhibition
- Oximino(2,6-dichlorophenyl)acetonitrile, a compound related to the 2,6-dichlorobenzoyl group, has been shown to be a potent inhibitor of the Carbonyl Reductase enzyme. This enzyme plays a role in developing resistance to anticancer treatments and creating cardiotoxic derivatives of anthracyclines used in medicine (Adu Amankrah et al., 2021).
Antimicrobial Properties
- A series of sulfonamides bearing quinazolin-4(3H)ones, incorporating the 2,6-dichlorophenyl structure, were synthesized and exhibited notable antibacterial and antifungal activities. These compounds were tested against various Gram-positive and Gram-negative bacteria and fungi (Patel et al., 2010).
Role in Advanced Oxidation Processes
- In studies related to wastewater treatment, derivatives of 2,4-dichlorophenoxyacetic acid, structurally similar to the query compound, were identified as intermediates in advanced oxidation processes using Fe3+/H2O2. These derivatives were explored for their potential in mineralizing pollutants (Sun & Pignatello, 1993).
Application in Herbicide Development
- Compounds structurally related to 2,6-dichlorophenyl have been used in the development of herbicides. For instance, the ethyl ester of DPX-Y6202, a compound with a similar structure, has been effective in preventing seed formation in certain plant species (Richardson et al., 1987).
Antitumor Activity
- The phenoxypropionic acid derivative XK469, which shares a structural resemblance with the query compound, has been effective in eradicating malignant cell types resistant to common antitumor agents. This derivative has shown promise in initiating autophagy in leukemia cells, an alternative to apoptosis in cancer treatment (Kessel et al., 2007).
Analytical Methods for Quality Control of Pharmaceuticals
- Analytical methods have been developed for quality control of active pharmaceutical ingredients among derivatives of quinoline-3-propanoic acids, which are structurally related to the query compound. These methods are crucial for ensuring the quality of new antimicrobial drugs (Zubkov et al., 2016).
特性
分子式 |
C25H15Cl4NO4 |
|---|---|
分子量 |
535.2 g/mol |
IUPAC名 |
2-(2,6-dichlorobenzoyl)oxy-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoic acid |
InChI |
InChI=1S/C25H15Cl4NO4/c26-15-3-1-4-16(27)22(15)20-10-8-14-11-13(7-9-19(14)30-20)12-21(24(31)32)34-25(33)23-17(28)5-2-6-18(23)29/h1-11,21H,12H2,(H,31,32) |
InChIキー |
RIBLCKIMIXLBMP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(C=C2)C=C(C=C3)CC(C(=O)O)OC(=O)C4=C(C=CC=C4Cl)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

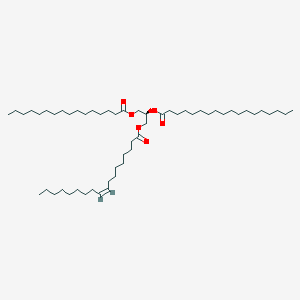
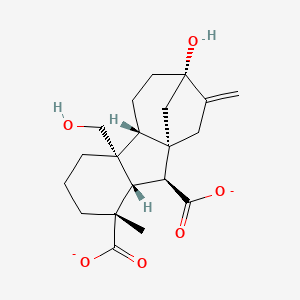
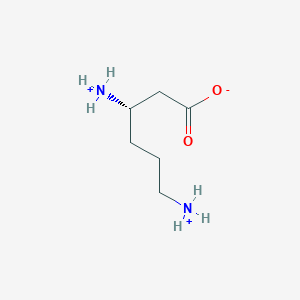
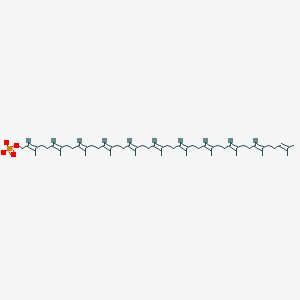
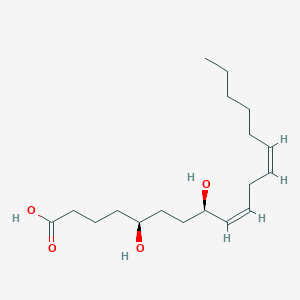
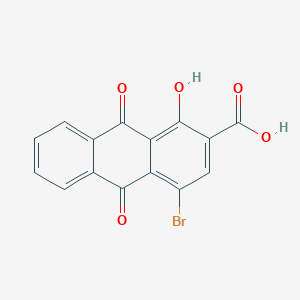
![[(1R,5S)-6-azabicyclo[3.2.1]octan-6-yl]-[5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl]methanone](/img/structure/B1264921.png)
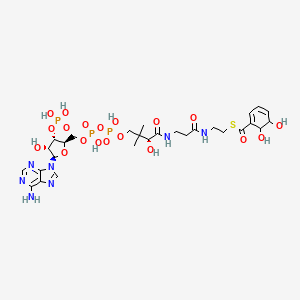
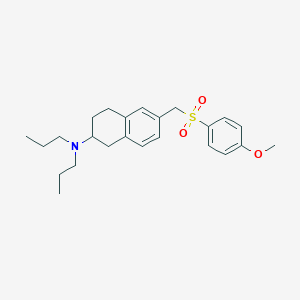

![(R)-1-(Methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxy-phenyl)-2-imidazolidinone](/img/structure/B1264926.png)
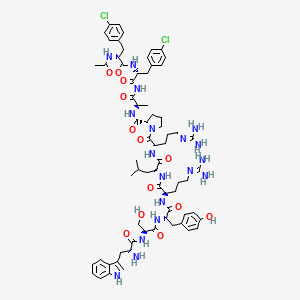
![(1S,2S,4S,6R,7R,10S,11S)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1264930.png)
![6-[(E)-3,7-dimethyl-8-oxonon-2-enyl]-7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one](/img/structure/B1264931.png)